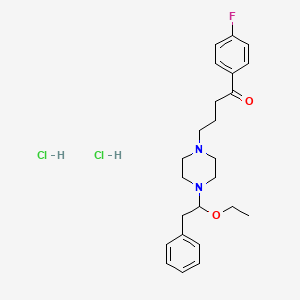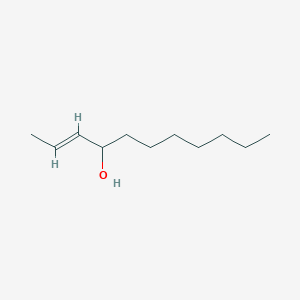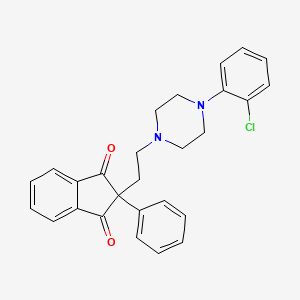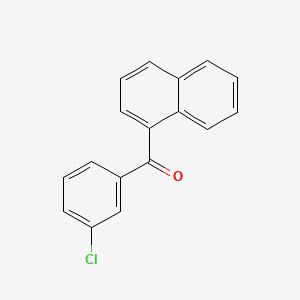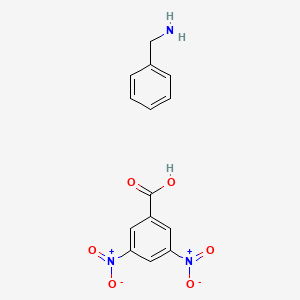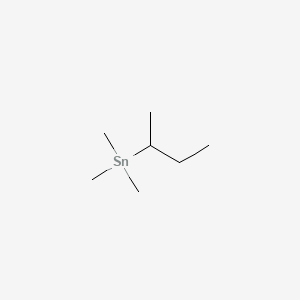
Imidazol-1-yl-tris(2-methylpropyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazol-1-yl-tris(2-methylpropyl)plumbane is a compound that features a lead (Pb) atom bonded to three 2-methylpropyl groups and one imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl-tris(2-methylpropyl)plumbane typically involves the reaction of lead(II) acetate with 2-methylpropyl magnesium bromide in the presence of imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Preparation of 2-methylpropyl magnesium bromide: This is achieved by reacting 2-methylpropyl bromide with magnesium in anhydrous ether.
Reaction with lead(II) acetate: The prepared Grignard reagent is then reacted with lead(II) acetate in the presence of imidazole to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Imidazol-1-yl-tris(2-methylpropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) species.
Substitution: The 2-methylpropyl groups or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) species.
Substitution: Compounds with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Imidazol-1-yl-tris(2-methylpropyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals due to the presence of lead.
Mecanismo De Acción
The mechanism of action of imidazol-1-yl-tris(2-methylpropyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with different ligands, affecting the compound’s reactivity and interactions. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Imidazol-1-yl-tris(2-methylpropyl)stannane: A similar compound with tin (Sn) instead of lead.
Imidazol-1-yl-tris(2-methylpropyl)silane: A silicon (Si) analog of the compound.
Imidazol-1-yl-tris(2-methylpropyl)germane: A germanium (Ge) analog.
Uniqueness
Imidazol-1-yl-tris(2-methylpropyl)plumbane is unique due to the presence of lead, which imparts distinct chemical and physical properties compared to its analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making this compound particularly interesting for various applications.
Propiedades
Número CAS |
23188-93-4 |
|---|---|
Fórmula molecular |
C15H30N2Pb |
Peso molecular |
445 g/mol |
Nombre IUPAC |
imidazol-1-yl-tris(2-methylpropyl)plumbane |
InChI |
InChI=1S/3C4H9.C3H3N2.Pb/c3*1-4(2)3;1-2-5-3-4-1;/h3*4H,1H2,2-3H3;1-3H;/q;;;-1;+1 |
Clave InChI |
AQXDQEAJUVGQOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Pb](CC(C)C)(CC(C)C)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



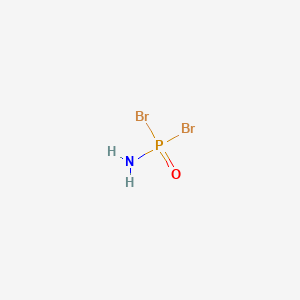
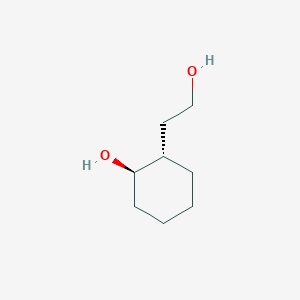

![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
